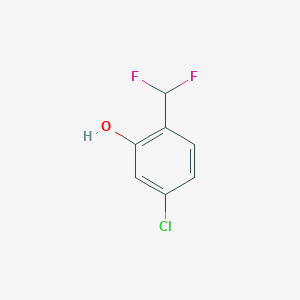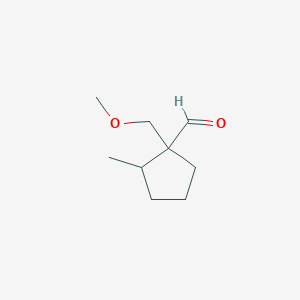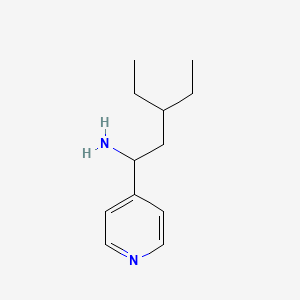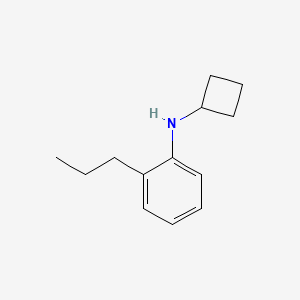![molecular formula C8H18N2 B13243871 [3-(Cyclopropylamino)propyl]dimethylamine](/img/structure/B13243871.png)
[3-(Cyclopropylamino)propyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Cyclopropylamino)propyl]dimethylamine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is characterized by the presence of a cyclopropylamino group attached to a propyl chain, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclopropylamino)propyl]dimethylamine typically involves the reaction of cyclopropylamine with a suitable propyl halide, followed by the introduction of the dimethylamine group. One common method involves the use of cyclopropylamine and 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(Cyclopropylamino)propyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
[3-(Cyclopropylamino)propyl]dimethylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of [3-(Cyclopropylamino)propyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylamino group may contribute to its binding affinity and specificity, while the dimethylamine group can influence its solubility and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
[3-(Cyclopropylamino)propyl]methylamine: Similar structure but with one less methyl group.
[3-(Cyclopropylamino)propyl]ethylamine: Similar structure but with an ethyl group instead of a dimethylamine group.
[3-(Cyclopropylamino)propyl]amine: Similar structure but without the dimethyl groups.
Uniqueness
[3-(Cyclopropylamino)propyl]dimethylamine is unique due to the presence of both cyclopropylamino and dimethylamine groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-cyclopropyl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-3-6-9-8-4-5-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
MFHQVTHYVRBQGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13243803.png)
amine](/img/structure/B13243806.png)
amine](/img/structure/B13243811.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)


![1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13243831.png)
![4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride](/img/structure/B13243832.png)

![Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate](/img/structure/B13243838.png)

amine](/img/structure/B13243856.png)

